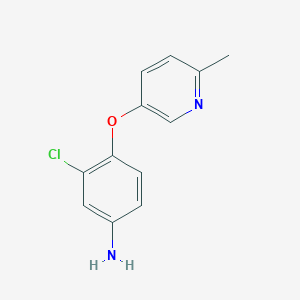
3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline, also known as CMPA, is an important organic compound with a wide range of applications in scientific research. CMPA is an aromatic amine that is synthesized through a variety of methods and can be used in various biochemical and physiological experiments. CMPA has a wide range of uses in the laboratory, including as a reagent, a catalyst, and as a building block for the synthesis of other compounds.
Scientific Research Applications
Luminescent Materials
Highly luminescent tetradentate bis-cyclometalated platinum complexes, including those derived from related compounds, have been designed, synthesized, and their structures analyzed. Such materials demonstrate potential applications in the development of organic light-emitting diodes (OLEDs) due to their high luminescence and efficiency. The study showcases the relevance of similar aniline derivatives in creating emissive materials that cover a broad spectrum from blue to red, with specific examples demonstrating excellent performance in OLED devices (Vezzu et al., 2010).
Antimicrobial Agents
Compounds derived from 4-Chloro-3-coumarin aldehyde and various anilines, akin to 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline, have been synthesized and evaluated for their antimicrobial properties. These studies offer insights into the potential use of chlorinated aniline derivatives in developing new antimicrobial agents with significant activity against both gram-positive and gram-negative bacteria and fungi (Bairagi et al., 2009).
Molecular Structure Analysis
Research on the molecular structure and vibrational spectra of related chloro-methyl anilines, using density functional theory and ab initio Hartree-Fock calculations, highlights the importance of these compounds in understanding the molecular geometry, bond lengths, and angles in chemical synthesis and material science. This analytical approach provides a foundation for further studies on compounds like 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline (Kurt et al., 2004).
Electrosynthesis and Polymerization
The electrosynthesis and properties of ring-substituted polyanilines highlight the potential of chloro-aniline derivatives in polymer science. These studies examine the electrochemical polymerization and the resulting materials' electrical conductivity, opening avenues for utilizing 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline in creating conductive polymers with specific electronic properties (Cattarin et al., 1988).
Environmental Remediation
Innovative methods for treating industrial wastewaters contaminated with stubborn organic matters, such as 3,4-dimethylaniline, have been explored. These methods, which may relate to compounds like 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline, focus on hybrid photo-electrocatalytic oxidation techniques for efficient pollutant degradation, showcasing the potential for environmental cleanup applications (Li et al., 2020).
properties
IUPAC Name |
3-chloro-4-(6-methylpyridin-3-yl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-2-4-10(7-15-8)16-12-5-3-9(14)6-11(12)13/h2-7H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYUHNQQUNJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)
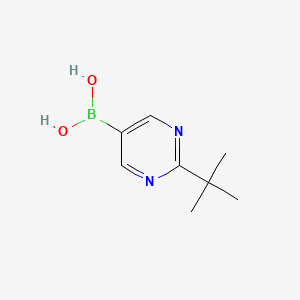
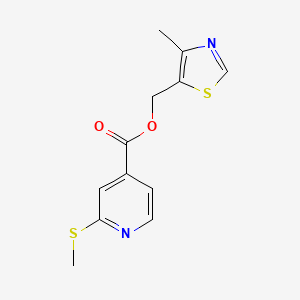
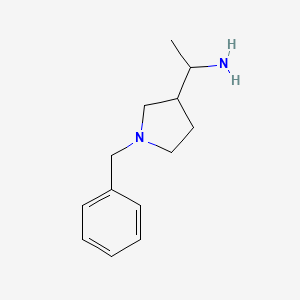
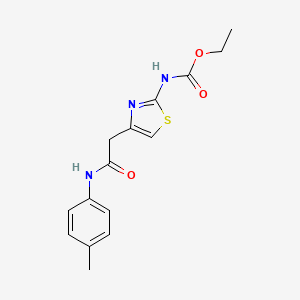
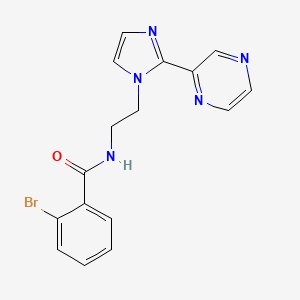
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2917714.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)
![N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2917717.png)
![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)
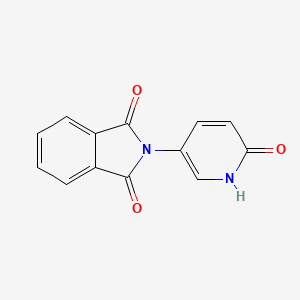
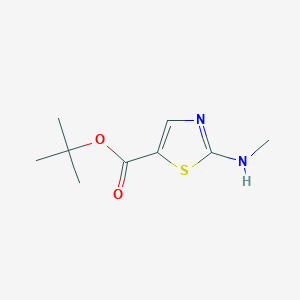
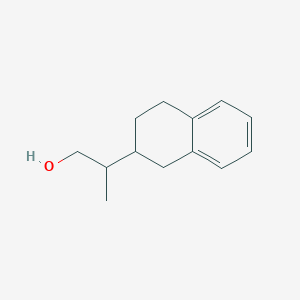
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)